molecular formula C22H27FN2O4S B11341294 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11341294
M. Wt: 434.5 g/mol
InChI Key: YTMPJZUKXPGIQR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Fluorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 4-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Preparation of the Piperidine Carboxamide Intermediate: The next step involves the reaction of piperidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the piperidine carboxamide intermediate.

    Coupling Reaction: The final step involves the coupling of the fluorophenyl methanesulfonyl intermediate with the piperidine carboxamide intermediate. This step is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Ion Channels: Altering ion channel function by binding to channel proteins and affecting ion flow.

Comparison with Similar Compounds

1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    1-[(4-Chlorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.

    1-[(4-Methylphenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: The presence of a methyl group instead of a fluorophenyl group can lead to differences in steric and electronic properties.

    1-[(4-Bromophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide: The bromophenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27FN2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-propan-2-yloxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27FN2O4S/c1-16(2)29-21-5-3-4-20(14-21)24-22(26)18-10-12-25(13-11-18)30(27,28)15-17-6-8-19(23)9-7-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,24,26)

InChI Key

YTMPJZUKXPGIQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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